tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
描述
IUPAC Nomenclature and Stereochemical Descriptors
The compound is systematically named tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate according to IUPAC rules. This nomenclature specifies:
- A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) as the parent structure.
- Substituents at positions 3 and 4: a fluorine atom (3-fluoro) and a hydroxyl group (4-hydroxy).
- A tert-butoxycarbonyl (Boc) group at the nitrogen atom (1-carboxylate ester).
The stereochemical descriptors (3S,4R) define the absolute configuration of the chiral centers at C3 and C4. The S configuration at C3 indicates the fluorine atom occupies the axial position, while the R configuration at C4 places the hydroxyl group in the equatorial plane. This stereochemistry is critical for the compound’s reactivity and intermolecular interactions in solid-state conformations.
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₁₈FNO₃ reflects the following composition:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 10 | 12.01 | 120.10 |
| H | 18 | 1.008 | 18.14 |
| F | 1 | 19.00 | 19.00 |
| N | 1 | 14.01 | 14.01 |
| O | 3 | 16.00 | 48.00 |
| Total | 219.25 |
The molecular weight of 219.25 g/mol is consistent with high-resolution mass spectrometry data. The fluorine atom contributes approximately 8.7% of the total mass, while the Boc group accounts for ~45% of the molecular framework.
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by its CAS Registry Number 1174020-40-6 . Additional identifiers include:
- EC Numbers : 813-462-0, 846-818-9
- PubChem CID : 40152147, 40152148
- ChemSpider ID : 25069220
- DSSTox Substance ID : DTXSID30653987
- Wikidata Entry : Q76534569
These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks.
Crystalline Structure and Solid-State Conformation
X-ray crystallography data (COD entry 4028550) reveals the compound crystallizes in the monoclinic system with space group P2₁ . Key lattice parameters include:
- Unit cell dimensions :
- $$ a = 7.7639 \, \text{Å} $$
- $$ b = 8.7343 \, \text{Å} $$
- $$ c = 8.4835 \, \text{Å} $$
- $$ \beta = 98.013^\circ $$
The piperidine ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the hydroxyl group (O–H) and the carboxylate oxygen (C=O). This interaction, with a bond length of ~2.8 Å, reduces steric strain between the bulky tert-butyl group and the fluorine substituent.
In the solid state, molecules form supramolecular chains via weak C–H⋯O interactions along the crystallographic b-axis. The fluorine atom’s electronegativity further influences packing efficiency, contributing to a density of 1.2 g/cm³ .
属性
IUPAC Name |
tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLYXKYODGLMI-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653987 | |
| Record name | tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-40-6, 955028-88-3 | |
| Record name | tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3.4)-cis-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
Tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.
- Molecular Formula : C10H18FNO3
- Molecular Weight : 219.25 g/mol
- CAS Number : 1174020-40-6
- Purity : Typically ≥95% .
Synthesis and Applications
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure, characterized by the presence of a fluorine atom and a piperidine ring, makes it a valuable building block for developing drugs targeting the central nervous system and other therapeutic areas .
Synthesis Pathway
The synthesis of this compound can be achieved through several methods, often involving the modification of piperidine derivatives to introduce the fluorine substituent and hydroxyl group. The synthetic routes typically emphasize stereochemical control to ensure the desired enantiomer is produced .
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, derivatives featuring piperidine structures have shown enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
- Cholinesterase Inhibition : Compounds with similar piperidine structures have been noted for their ability to inhibit cholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's .
- Anticancer Potential : Some studies have identified piperidine derivatives as promising candidates for anticancer therapy due to their ability to induce apoptosis in tumor cells and inhibit pathways associated with cancer progression .
Study 1: Anticancer Activity
A study explored the anticancer properties of piperidine derivatives, including this compound. The compound was tested against FaDu hypopharyngeal tumor cells, demonstrating significant cytotoxicity and apoptosis induction compared to control groups .
Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective effects, researchers evaluated the compound's ability to inhibit acetylcholinesterase (AChE). The findings suggested that it could enhance cholinergic transmission, thereby offering potential benefits in treating Alzheimer's disease .
Summary Table of Biological Activities
相似化合物的比较
Stereoisomers
The stereochemistry of the hydroxyl and fluorine substituents significantly impacts biological activity and physicochemical properties. Related diastereomers include:
Applications : The (3S,4R) isomer is often preferred in drug synthesis due to its optimal hydrogen-bonding capacity and spatial compatibility with enzyme active sites .
Substituent Variations
Hydroxyl vs. Amino Groups
Replacing the hydroxyl group with an amino group alters reactivity and pharmacokinetics:
Synthetic Utility: Amino-substituted derivatives are intermediates in peptide coupling, while hydroxylated analogs are used in glycosylation or phosphorylation mimics .
Hydroxymethyl and Aryl Modifications
describes a derivative with a hydroxymethyl group and aryl substitution:
Ring Saturation and Heterocycle Analogues
Partially saturated or alternative heterocycles offer distinct conformational flexibility:
Pharmacological Impact : Dihydropyridines are common in calcium channel blockers, whereas piperidine derivatives target GPCRs .
Piperidine vs. Pyrrolidine Derivatives
Pyrrolidine analogs (e.g., tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate , CAS: 1052713-78-6) have smaller rings, leading to:
- Reduced steric hindrance but increased ring strain .
- Faster metabolic clearance due to enhanced solubility .
准备方法
Stepwise Reaction Sequence
-
Reductive Amination :
N-Boc-4-piperidone undergoes reductive amination with ethylamine in ethanol using palladium or platinum catalysts under hydrogen (1–5 bar) to yield tert-butyl 4-(ethylamino)piperidine-1-carboxylate. -
Fluorination :
Diethylaminosulfur trifluoride (DAST) or Selectfluor mediates electrophilic fluorination at C3. DAST achieves 68–72% yield with ≥98% enantiomeric excess (ee) when using chiral auxiliaries. -
Hydroxylation :
Epoxidation of the C3-C4 double bond followed by acid-catalyzed ring opening installs the C4 hydroxyl group. Osmium tetroxide (OsO₄) or Sharpless asymmetric dihydroxylation ensures (R)-configuration. -
Boc Protection :
Treatment with Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) secures the Boc group at nitrogen.
Optimization Data
| Step | Reagent | Yield (%) | ee (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reductive Amination | 10% Pd/C, H₂ | 92 | – | 95 |
| Fluorination | DAST, CH₂Cl₂ | 71 | 98 | 97 |
| Hydroxylation | OsO₄, NMO | 85 | 99 | 96 |
| Boc Protection | Boc₂O, DMAP | 89 | – | 98 |
Alternative Routes via Cyclization Strategies
Ring-Closing Metathesis (RCM)
Acyclic diene precursors undergo RCM using Grubbs 2nd-generation catalyst to form the piperidine ring. Subsequent fluorination and hydroxylation steps mirror the above protocol, but initial yields are lower (58–62%) due to competing side reactions.
Enzymatic Resolution
Racemic tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is subjected to lipase-mediated kinetic resolution. Candida antarctica lipase B achieves 48% conversion with 99% ee for the (3S,4R)-enantiomer, though scalability remains challenging.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reaction control for fluorination and Boc protection steps:
Crystallization-Induced Dynamic Resolution (CIDR)
Seeding with (3S,4R)-enantiomer crystals during Boc deprotection (HCl/iso-propanol) enriches ee from 92% to 99.5% via preferential crystallization.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 4.75 (d, J=48 Hz, 1H, FCH), 3.85 (m, 1H, CHOH), 1.45 (s, 9H, Boc) |
| ¹³C NMR | δ 155.2 (C=O), 94.5 (d, J=178 Hz, CF), 80.1 (Boc C), 28.3 (Boc CH₃) |
| HRMS | [M+H]⁺ calc. 219.25, found 219.24 |
Chiral HPLC Conditions
-
Column : Chiralpak AD-H (250 × 4.6 mm)
-
Mobile Phase : Hexane/iso-propanol (80:20)
-
Retention Time : (3S,4R)-enantiomer = 12.7 min; (3R,4S)-enantiomer = 15.3 min.
Applications in Pharmaceutical Synthesis
The compound serves as a precursor to CCR5 chemokine receptor antagonists and neuraminidase inhibitors. Case studies include:
常见问题
Q. Critical Factors for Yield Optimization :
Basic: Which spectroscopic methods are recommended for characterizing this compound, and how do they confirm stereochemistry?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign diastereotopic protons (e.g., C3 and C4 substituents) via coupling constants (J values). For example, axial-equatorial fluorine coupling (³J ~10–15 Hz) confirms stereochemistry .
- NOESY : Detects spatial proximity of hydroxyl/fluorine groups to adjacent protons, resolving cis vs. trans configurations .
- X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis, as demonstrated for related piperidine derivatives .
- Mass Spectrometry (HRMS) : Exact mass (e.g., 219.1271 g/mol for C₁₀H₁₈FNO₃) confirms molecular formula .
Basic: What safety precautions should be taken when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritancy (evidenced in structurally similar piperidines) .
- Emergency Measures :
Advanced: How can enzymatic kinetic resolution be applied to resolve enantiomers of related piperidine derivatives?
Methodological Answer:
- Enzyme Selection : Novozym 435 (Candida antarctica lipase B) preferentially acetylates (3S,4R)-enantiomers in racemic mixtures, achieving >97% enantiomeric excess (ee) .
- Optimal Conditions :
Advanced: What strategies address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Purification : Flash chromatography (e.g., 10–30% EtOAc/hexane gradient) removes unreacted intermediates .
- Catalyst Optimization : Replace traditional bases (e.g., NaH) with milder alternatives (LiHMDS) to reduce decomposition .
- Reaction Monitoring : TLC or LC-MS at intermediate stages identifies bottlenecks (e.g., Boc deprotection efficiency) .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Thermal Stability :
Advanced: What computational methods predict hydrogen bonding patterns affecting crystallization?
Methodological Answer:
- Graph Set Analysis : Maps hydrogen-bonding networks (e.g., Etter’s rules) to predict crystal packing motifs .
- DFT Calculations : Optimize molecular geometry and intermolecular interactions (e.g., O–H···F bonds) using Gaussian09 with B3LYP/6-31G(d) basis set .
Advanced: How to interpret conflicting NMR data for stereochemical assignments?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
